molecular formula C14H11ClN2O3 B1393071 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one CAS No. 1142199-58-3

3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one

Cat. No. B1393071
M. Wt: 290.7 g/mol
InChI Key: SKXSVAZIUJUKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one, otherwise known as CMIM-5-MeOIN, is a compound that is used in a variety of scientific research applications. It is a member of the oxazolone class of compounds, which are known for their wide range of properties and applications. CMIM-5-MeOIN has been studied extensively and is used in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Triazafulvalene System Synthesis : A study by Uršič et al. (2010) explored the synthesis of triazafulvalene systems, including compounds similar to 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one. This research contributes to understanding the chemical properties and potential applications of such compounds in organic synthesis (Uršič, Svete, & Stanovnik, 2010).

Molecular Modeling and Drug Design

  • Molecular Modeling in Drug Design : Ali et al. (2012) conducted research on similar oxazole derivatives for their potential as aldose reductase inhibitors, which are relevant in treating diabetic complications. This study highlights the role of molecular modeling in designing new compounds with therapeutic applications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

Photophysical and Nonlinear Optical Properties

  • Nonlinear Optical Properties : A study by Murthy et al. (2013) on oxazolone derivatives similar to 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one, explored their third-order nonlinear optical properties. Such research is critical for the development of materials for optical limiting and other photonic applications (Murthy, Suhasini, Veeraiah, Umesh, Manjunatha, & Christopher, 2013).

Anticancer and Antimicrobial Properties

  • Potential Anticancer Agents : Katariya et al. (2021) synthesized compounds with structures similar to 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one and evaluated their anticancer and antimicrobial activities. Such studies are essential for discovering new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

3-(chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXSVAZIUJUKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Reactant of Route 2
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Reactant of Route 3
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Reactant of Route 4
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Reactant of Route 5
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Reactant of Route 6
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one

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